molecular formula C14H14N2O B2821551 3-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyridazine CAS No. 2194848-05-8

3-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyridazine

Cat. No.: B2821551
CAS No.: 2194848-05-8
M. Wt: 226.279
InChI Key: UUUYCVOMXKBIFV-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1H-inden-1-yloxy)-6-methylpyridazine (CAS: 2194848-05-8, molecular formula: C₁₄H₁₄N₂O, molecular weight: 226.27 g/mol) is a pyridazine derivative substituted with a 2,3-dihydroindenyloxy group at the 3-position and a methyl group at the 6-position . The compound’s structure features a bicyclic indene moiety fused to an oxygen-linked pyridazine ring, conferring unique steric and electronic properties.

Properties

IUPAC Name

3-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-6-9-14(16-15-10)17-13-8-7-11-4-2-3-5-12(11)13/h2-6,9,13H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUYCVOMXKBIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyridazine typically involves the reaction of 2,3-dihydro-1H-indene-1-ol with 6-methylpyridazine under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dihydropyridazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds related to 3-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyridazine exhibit significant anticancer properties. For instance, derivatives of this compound were evaluated for their cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The results demonstrated promising inhibitory effects, suggesting that modifications to the pyridazine structure can enhance antitumor activity .

Diabetes Management
Another area of application is in the modulation of metabolic pathways relevant to diabetes. Compounds that influence G-protein-coupled receptors (GPCRs), such as GPR40, have been recognized for their potential in diabetes treatment. Research indicates that derivatives of this compound may act as agonists for these receptors, thereby enhancing insulin secretion and improving glucose metabolism .

Antimicrobial Properties
The antimicrobial efficacy of this compound has also been investigated. Studies have shown that certain derivatives possess antibacterial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents to combat resistant strains .

Agricultural Applications

Herbicide Development
The structural characteristics of this compound make it a candidate for herbicide formulation. Research has focused on its ability to inhibit specific biochemical pathways in plants, leading to effective weed control without harming crop yields. The compound's selectivity and efficacy are under continuous investigation to optimize its use in sustainable agriculture practices .

Material Science

Polymer Chemistry
In material science, the incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its presence can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites . The modification of polymer structures with this compound could lead to the development of advanced materials with tailored properties for specific industrial applications.

Case Studies

Study Objective Findings
Study on Anticancer ActivityEvaluate cytotoxic effects on MCF-7 cellsSignificant inhibition observed; potential for further development into anticancer agents
GPR40 Modulation StudyAssess impact on insulin secretionCompounds showed increased insulin release; implications for diabetes treatment
Antimicrobial EfficacyTest against various bacterial strainsEffective against multiple pathogens; potential for new antibiotic development

Mechanism of Action

The mechanism by which 3-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyridazine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Key Observations :

  • Pyridazine vs. Oxazole Scaffolds: While this compound employs a pyridazine core, BMS-337197 utilizes a 2-amino-1,3-oxazole moiety, which is critical for its IMPDH inhibitory activity .
  • Substituent Impact : The dihydroindenyl group in the target compound introduces steric bulk compared to simpler aryl or alkyl substituents in analogues like 6-(2,3-dihydro-1H-inden-5-yl)-2,3,4,5-tetrahydropyridazin-3-one. This may influence solubility and membrane permeability .
  • Molecular Weight: The target compound (226.27 g/mol) falls within the range typical for small-molecule drug candidates, similar to its tetrahydropyridazinone analogue (226.27 g/mol) .

Biological Activity

3-(2,3-Dihydro-1H-inden-1-yloxy)-6-methylpyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a dihydroindene moiety. Its chemical structure can be represented as follows:

C13H13N3O\text{C}_{13}\text{H}_{13}\text{N}_3\text{O}

This structure suggests potential interactions with various biological targets due to the presence of both hydrophobic and polar regions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antitumor Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing markers such as TNF-alpha and IL-6.
  • Antimicrobial Properties : Certain analogs demonstrate effectiveness against bacterial and fungal strains.

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It can interact with various receptors, altering signal transduction pathways.

Antitumor Activity

A study on similar pyridazine derivatives indicated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The results suggested that modifications in the substituents could enhance the activity against resistant cancer types .

CompoundCell Line TestedIC50 (µM)
Compound AMCF-715
Compound BMDA-MB-23110
This compoundTBDTBD

Anti-inflammatory Effects

In vitro studies demonstrated that the compound could significantly reduce the production of pro-inflammatory cytokines in stimulated macrophages. This suggests potential use in treating inflammatory diseases .

Antimicrobial Activity

The compound was tested against various pathogens, showing moderate antibacterial activity against Gram-positive bacteria. Further research is needed to explore its full spectrum of antimicrobial activity .

Case Studies

  • Breast Cancer Study : A series of experiments evaluated the efficacy of different pyridazine derivatives on cancer cell lines. The study revealed a strong correlation between structural modifications and enhanced cytotoxicity, highlighting the importance of further exploring this compound for anticancer therapy .
  • Inflammation Model : In an animal model of arthritis, administration of the compound resulted in reduced joint swelling and pain, indicating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyridazine to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of reagents and reaction conditions. For pyridazine derivatives, sodium hydride (NaH) is commonly used as a base to deprotonate hydroxyl groups, while dimethylformamide (DMF) serves as a polar aprotic solvent to stabilize intermediates . Temperature control (e.g., 60–80°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) can enhance purity .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is indispensable for confirming substituent positions and stereochemistry. Mass spectrometry (MS) via electrospray ionization (ESI) or high-resolution MS (HRMS) validates molecular weight. High Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95% threshold for biological assays). X-ray crystallography may resolve ambiguous structural features if single crystals are obtainable .

Q. How does the indene-oxy substituent influence the compound’s solubility and stability?

  • Methodological Answer : The 2,3-dihydro-1H-inden-1-yloxy group introduces lipophilicity, reducing aqueous solubility but enhancing membrane permeability. Stability studies (e.g., accelerated degradation under heat/light) should employ UV-Vis spectroscopy or HPLC to track decomposition. Formulation with cyclodextrins or co-solvents (e.g., PEG-400) can mitigate solubility limitations .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays for this compound?

  • Methodological Answer : Discrepancies often arise from assay-specific variables (e.g., cell line variability, solvent interference). A tiered approach is recommended:

  • Validate target engagement via biophysical methods (e.g., Surface Plasmon Resonance).
  • Replicate assays in orthogonal systems (e.g., enzymatic vs. cell-based).
  • Control for solvent effects (e.g., DMSO ≤0.1%) and confirm compound integrity post-assay via LC-MS .

Q. What computational strategies can predict the compound’s metabolic pathways and potential toxicity?

  • Methodological Answer : Use in silico tools like Schrödinger’s ADMET Predictor or SwissADME to identify metabolic hotspots (e.g., oxidation of the pyridazine ring). Molecular docking (AutoDock Vina) can screen for off-target interactions with cytochrome P450 enzymes. Follow up with in vitro microsomal stability assays (human liver microsomes) to validate predictions .

Q. How can the reaction mechanism for introducing the indene-oxy group be elucidated?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁸O tracing) or intermediate trapping (via low-temperature NMR) can identify transient species. Density Functional Theory (DFT) calculations (Gaussian 16) model transition states and activation energies. Kinetic studies under varying conditions (pH, solvent polarity) reveal rate-determining steps .

Q. What strategies mitigate competing side reactions during functionalization of the pyridazine core?

  • Methodological Answer : Protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) prevent undesired nucleophilic attacks. Catalyst screening (e.g., Pd/C for hydrogenation vs. Buchwald-Hartwig amination) improves regioselectivity. Solvent optimization (e.g., THF for SN2 reactions) minimizes solvolysis .

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